N-Ethyl-3-(1H-imidazol-5-yl)acrylamide
Description
Significance of Imidazole (B134444) and Acrylamide (B121943) Moieties in Contemporary Chemical Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govdovepress.comnih.gov This structure is a cornerstone in biological chemistry, forming the side chain of the amino acid histidine and being a key component of purines in nucleic acids. nih.govnih.gov Its prevalence in nature has made it a "privileged scaffold" in medicinal chemistry. The two nitrogen atoms allow the imidazole ring to act as both a hydrogen bond donor and acceptor, and its aromatic nature contributes to its stability and ability to engage in various molecular interactions. nih.govdovepress.com Consequently, the imidazole moiety is found in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antifungal, and antihypertensive agents. nih.govnih.govnih.gov
The acrylamide group (-CH=CH-C(=O)N-) is a versatile functional group that has also seen extensive use in chemical research, particularly in the synthesis of polymers. In the context of drug design, the α,β-unsaturated carbonyl system of acrylamide acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov This ability to act as a "covalent warhead" has been exploited in the development of highly potent and selective enzyme inhibitors. nih.gov The N-substituted nature of the acrylamide, as seen in the title compound, allows for the fine-tuning of its chemical and physical properties.
The combination of these two moieties in a single molecule, as in an imidazole-acrylamide conjugate, creates a compound with the potential for a wide range of biological activities, stemming from the biological recognition of the imidazole and the reactive potential of the acrylamide.
Historical Perspectives on the Synthesis and Exploration of Imidazole-Acrylamide Conjugates
The synthesis of imidazole itself was first reported in 1858 by Heinrich Debus. nih.gov Since then, a vast number of synthetic methodologies have been developed for the creation of substituted imidazoles. Similarly, the synthesis of acrylamides is a well-established area of organic chemistry, with numerous methods available for their preparation.
The deliberate conjugation of imidazole and acrylamide moieties is a more recent development, driven by the desire to create novel bioactive molecules. The synthesis of N-substituted-3-(1H-imidazol-5-yl)acrylamides generally involves the creation of 3-(1H-imidazol-5-yl)acrylic acid or its ester, followed by an amidation reaction with the desired amine. For instance, the reaction of an imidazole ester with an amine can yield the corresponding amide. nih.gov The synthesis of N-substituted acrylamides can also be achieved by reacting a primary amine with acryloyl chloride. uobaghdad.edu.iq
The exploration of these conjugates has largely been in the realm of medicinal chemistry, with researchers investigating their potential as anticancer and antimicrobial agents. The underlying hypothesis is that the imidazole portion of the molecule can guide the compound to specific biological targets, where the acrylamide moiety can then exert its effect, for example, by covalently modifying an enzyme.
Overview of Academic Research Directions for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide Analogues
While specific research on this compound is limited, the academic research on its analogues provides a clear picture of the scientific interest in this class of compounds. The primary focus of this research has been on their biological activity, particularly as anticancer and antimicrobial agents.
Anticancer Research: A significant body of research exists on the anticancer properties of imidazole derivatives. dovepress.comnih.govnih.gov Many imidazole-containing compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of kinases and tubulin polymerization. nih.govnih.gov The addition of an acrylamide "warhead" to an imidazole scaffold is a strategy to enhance this anticancer activity by enabling covalent inhibition of target proteins. Research on acrylamide derivatives has shown that they can be potent inhibitors of enzymes like BCR-ABL kinase, which is implicated in certain types of leukemia. researchgate.net The investigation of analogues of this compound would likely focus on varying the substituents on both the imidazole ring and the acrylamide nitrogen to optimize their anticancer potency and selectivity. For example, studies have shown that different N-aryl and N-benzyl amide derivatives of acrylamides exhibit varying levels of cytotoxic activity against cancer cell lines. nih.gov
Antimicrobial Research: Imidazole derivatives are also well-known for their antimicrobial properties. nih.gov The imidazole-based antifungal drugs are a cornerstone of modern medicine. The exploration of imidazole-acrylamide conjugates as novel antimicrobial agents is an active area of research. The rationale is that these compounds could have a dual mechanism of action or could overcome existing resistance mechanisms. Studies on N-substituted imidazole derivatives have demonstrated their potential as antimicrobial agents against a range of bacteria and fungi. nih.gov The research on analogues would involve synthesizing a library of compounds with different N-alkyl and N-aryl groups on the acrylamide and evaluating their minimum inhibitory concentrations (MICs) against various microbial strains.
The following tables summarize some of the research findings for analogues of this compound, highlighting the types of biological activities being investigated.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(E)-N-ethyl-3-(1H-imidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)4-3-7-5-9-6-11-7/h3-6H,2H2,1H3,(H,9,11)(H,10,12)/b4-3+ |
InChI Key |
WZRGXWWOSLLPHF-ONEGZZNKSA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CN=CN1 |
Canonical SMILES |
CCNC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 3 1h Imidazol 5 Yl Acrylamide and Analogues
Established Synthetic Pathways for Acrylamide (B121943) Derivative Formation
The formation of the acrylamide functional group is a critical step in the synthesis of the target compound. Several robust methods are available for constructing the required C=C double bond and the amide linkage.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.netrsc.org For the synthesis of acrylamide derivatives, a variation known as the Doebner-Knoevenagel condensation is particularly effective. organic-chemistry.orgnih.gov This method allows for the selective synthesis of acrylamides under mild, ambient temperature conditions and typically affords the desired E-isomer with high selectivity. researchgate.netorganic-chemistry.orgnih.gov
The reaction can be catalyzed by an organocatalyst and is compatible with a wide range of functional groups, including both aromatic and aliphatic aldehydes. organic-chemistry.org A plausible pathway for synthesizing an imidazole-containing acrylamide would involve the condensation of an appropriate imidazole-aldehyde with an N-substituted 2-cyanoacetamide (B1669375) or a similar active methylene compound. Imidazole (B134444) itself has been reported as an effective, inexpensive catalyst for Knoevenagel condensations. researchgate.net The proposed mechanism involves the formation of an iminium ion, followed by a Mannich-type addition and subsequent decarboxylative elimination to yield the final acrylamide product. organic-chemistry.org This approach is scalable and offers a clean, efficient alternative to other methods. organic-chemistry.org
Table 1: Illustrative Knoevenagel Condensation Conditions for Acrylamide Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Aldehydes | Cyanoacetic Acid derivatives | Organocatalysts (e.g., piperidine (B6355638)/acetic acid) | Various (e.g., Toluene, THF) | High E-selectivity (≥95:5), mild conditions, scalable. | researchgate.netorganic-chemistry.org |
| Aromatic Aldehydes | Malononitrile | Imidazole | Dichloromethane | Inexpensive catalyst, high to excellent yields. | researchgate.net |
| Various Aldehydes | Active Methylene Compounds | None | Water | Catalyst-free green chemistry approach. | rsc.org |
Wittig Olefination and Horner-Wadsworth-Emmons (HWE) Reaction Applications
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for alkene synthesis from carbonyl compounds. nih.govresearchgate.net The "classic" Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE modification employs a phosphonate-stabilized carbanion. nih.gov
The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters and amides due to several advantages. wikipedia.org It typically produces alkenes with excellent E-stereoselectivity, which is desirable for the target acrylamide structure. wikipedia.orgorganic-chemistry.org The phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, and the water-soluble dialkylphosphate byproduct is easily removed during workup, simplifying purification. wikipedia.orgorganic-chemistry.org The synthesis would involve reacting an imidazole-5-carbaldehyde with a phosphonate (B1237965) reagent, such as N-ethyl-2-(diethylphosphono)acetamide, in the presence of a suitable base (e.g., NaH, NaOMe, or BuLi) to form the C=C double bond. organic-chemistry.org
Mizoroki-Heck Coupling Approaches
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an alkene and an aryl or vinyl halide. ugent.benih.gov This reaction has been successfully applied to the synthesis of acrylamide derivatives. ugent.beresearchgate.net The strategy would involve coupling a halogenated imidazole derivative (e.g., 5-bromo-1H-imidazole) with N-ethylacrylamide.
The reaction is typically catalyzed by a palladium source, often in conjunction with phosphine (B1218219) ligands or, more recently, N-heterocyclic carbene (NHC) ligands. ugent.benih.gov Air- and moisture-stable imidazolium-based palladate pre-catalysts have been shown to be effective, converting to the active Pd-NHC species under the reaction conditions. ugent.beresearchgate.net The process requires a base, such as potassium carbonate (K₂CO₃), and is often conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. ugent.be This methodology tolerates a variety of coupling partners and can provide the desired products in good to excellent yields. ugent.beresearchgate.net
Table 2: Representative Mizoroki-Heck Reaction Conditions
| Aryl Halide | Alkene Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Various Aryl Halides | n-butyl acrylate (B77674) | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | K₂CO₃ | DMF | 100 °C | Good to Excellent | ugent.be |
| Iodobenzene | n-butyl acrylate | PdCl₂(PPh₃)₂ | Diisopropylethylamine | Water (with copolymer) | 70 °C | - | nih.gov |
| Aryl Chlorides | Styrenes | NHC-Pd(II)-Im Complex | K₂CO₃ | TBAB | 140 °C | Good to Excellent | nih.gov |
Nucleophilic Acyl Substitution and Michael Addition Reactions in Acrylamide Synthesis
Nucleophilic Acyl Substitution is a fundamental reaction for forming the final amide bond. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of the leaving group. khanacademy.orglibretexts.org To synthesize N-Ethyl-3-(1H-imidazol-5-yl)acrylamide, one pathway involves reacting 3-(1H-imidazol-5-yl)acrylic acid (or its more reactive acyl chloride derivative) with ethylamine (B1201723). The reaction proceeds via an addition-elimination mechanism where the amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., a chloride or hydroxide (B78521) ion) and form the stable amide bond. masterorganicchemistry.com
Michael Addition , or conjugate addition, is the nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl system. nih.gov The electron-withdrawing effect of the carbonyl group renders the β-carbon of acrylamide electrophilic and susceptible to attack by nucleophiles. researchgate.net While this reaction is a key aspect of the reactivity of the final product, it is also a critical consideration during synthesis. Amino groups, including the imidazole ring itself or the amine reactant, can potentially add to the acrylamide product via a Michael addition, leading to undesired side products. nih.gov This reaction is generally reversible upon heating. nih.gov Therefore, reaction conditions must be carefully controlled to favor the desired amide formation over the Michael addition.
Imidazole Ring Construction and Directed Functionalization for Conjugation
The imidazole core of the target molecule can be synthesized through various methods, followed by functionalization to attach the acrylamide side chain. Classic routes to the imidazole ring include the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia (B1221849). nih.gov Modern approaches often involve multi-component reactions that allow for the construction of substituted imidazoles in a single step. organic-chemistry.orgslideshare.net
For the synthesis of this compound, a key intermediate is a C5-functionalized imidazole. This can be achieved in several ways:
Starting from Histamine (B1213489): A direct approach is the acylation of histamine (2-(1H-imidazol-4-yl)ethanamine) or its C5-isomer with acryloyl chloride or a related acrylic acid derivative. This directly installs the required N-ethylacrylamide precursor scaffold.
Functionalization of the Imidazole Ring: An existing imidazole ring can be functionalized at the C5 position. For instance, creating imidazole-5-carbaldehyde provides a crucial handle for subsequent Knoevenagel or Wittig/HWE reactions.
Denitrogenative Transformation: An efficient method for creating 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This pathway proceeds through intramolecular cyclization and ring-opening to form a carbene intermediate that can be trapped. nih.gov
Sustainable and Green Chemistry Approaches in Imidazole-Acrylamide Synthesis
Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical manufacturing. uq.edu.auchemmethod.commdpi.com These principles can be applied to the synthesis of imidazole-acrylamide compounds.
Use of Greener Solvents: Water is considered an ideal green solvent. nih.gov Several of the key reactions can be adapted for aqueous media. For example, the Mizoroki-Heck reaction has been successfully performed in water using thermoresponsive polymer micelles to facilitate the reaction. nih.gov Catalyst-free Knoevenagel condensations have also been demonstrated in water at elevated temperatures. rsc.org An eco-friendly approach for C-C bond formation by reacting nitroimidazoles with carbon nucleophiles has been reported using water as the optimal solvent. nih.gov
Biocatalysis and Renewable Feedstocks: The industrial production of acrylamide monomer itself is a prime example of successful green chemistry. The traditional copper catalyst process has been largely replaced by a bioprocess using a nitrile hydratase (NHase) enzyme to hydrate (B1144303) acrylonitrile (B1666552) to acrylamide with 100% conversion and selectivity, generating no waste. nih.gov There is also research into producing acrylamide from renewable resources like dextrose via a 3-hydroxypropionic acid intermediate. nih.gov
Alternative Energy Sources: The use of microwave or ultrasonic irradiation can often accelerate reaction rates, improve yields, and reduce the formation of side products, contributing to a greener process. nih.govwikipedia.org Green synthesis of imidazole Schiff base derivatives has been achieved under microwave irradiation. uobaghdad.edu.iq
Heterogeneous Catalysis: Using solid-supported or heterogeneous catalysts simplifies product purification, as the catalyst can be easily filtered off and often reused. nih.gov This minimizes waste compared to homogeneous catalysts that require extensive purification to remove. researchgate.net
By integrating these sustainable strategies, the environmental footprint associated with the synthesis of this compound and its analogues can be significantly reduced.
Water-Mediated Synthetic Procedures for Imidazole-Acrylamide Derivatives
The development of synthetic methods in aqueous media is a cornerstone of green chemistry. For the synthesis of imidazole-acrylamide derivatives, several water-mediated approaches for the crucial amide bond formation step have been explored. These methods offer environmentally benign alternatives to traditional organic solvent-based syntheses.
One promising strategy involves the use of coupling reagents that are effective in water. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a well-known coupling agent that facilitates amide bond formation in aqueous environments. The use of aqueous nanomicelles, such as those formed by PS-750-M, has been shown to dramatically increase the rate of EDC-mediated amide couplings. louisville.edu In such a system, the reaction between a carboxylic acid and an amine can proceed rapidly, often within minutes, at elevated temperatures (e.g., 60°C). louisville.edu This methodology could be applied to the synthesis of this compound by reacting 3-(1H-imidazol-5-yl)acrylic acid with ethylamine in an aqueous micellar system with EDC. The water-soluble nature of the urea (B33335) byproduct formed from EDC simplifies purification. louisville.edu
Another innovative water-mediated approach is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated the ability to catalyze amidation reactions. google.com These enzymatic methods can be performed in low-water systems or even in aqueous solutions, shifting the reaction equilibrium towards amide formation. imp.kiev.ua The direct coupling of carboxylic acids and amines using CALB offers a highly selective and sustainable route to amides. imp.kiev.ua This enzymatic strategy could potentially be adapted for the synthesis of this compound.
Furthermore, triazine-based condensing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been successfully employed for the synthesis of N-substituted polyacrylamides in aqueous solutions. researchgate.net DMTMM selectively promotes the formation of amide bonds between poly(acrylic acid) and various amines in water, highlighting its potential for the synthesis of smaller molecule acrylamide derivatives in an aqueous medium. researchgate.net
Specific Synthetic Routes for this compound Precursors and Analogues
The synthesis of this compound is contingent on the availability of its key precursor, 3-(1H-imidazol-5-yl)acrylic acid. The formation of this acrylic acid derivative is a critical step, followed by the final amide coupling.
A common and effective method for synthesizing α,β-unsaturated carboxylic acids like 3-(1H-imidazol-5-yl)acrylic acid is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid. In this specific case, the precursor would be 1H-imidazole-5-carbaldehyde .
The synthesis of 1H-imidazole-5-carbaldehyde itself can be achieved through various routes. One approach involves the N-alkylation of 4-methyl-1H-imidazole-5-carbaldehyde with different alkyl groups. researchgate.netdergipark.org.tr For the unsubstituted analogue, formylation of imidazole derivatives is a key strategy.
Once 1H-imidazole-5-carbaldehyde is obtained, it can be reacted with malonic acid in the presence of a basic catalyst. A variation of this reaction, the Doebner modification , utilizes pyridine (B92270) as both the solvent and catalyst, which also facilitates decarboxylation of the intermediate. researchgate.net This reaction produces the desired 3-(1H-imidazol-5-yl)acrylic acid. The general conditions for a Knoevenagel condensation often involve heating the aldehyde and malonic acid with a catalyst like piperidine or an amine salt. nih.gov
With the precursor 3-(1H-imidazol-5-yl)acrylic acid in hand, the final step is the amide coupling with ethylamine to yield this compound. This transformation is typically achieved using a variety of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. orgsyn.orgluxembourg-bio.com The reaction is generally carried out in an aprotic solvent.
An alternative to using acryloyl chloride, which is a hazardous reagent, is the direct coupling of acrylic acid with an amine using these coupling reagents. orgsyn.org For instance, the synthesis of diacrylamide (B3188283) derivatives of dibenzo crown ethers has been successfully accomplished by reacting the corresponding diamine with acrylic acid using a combination of EDCI and HOBt. orgsyn.org A similar protocol could be applied for the synthesis of this compound.
Spectroscopic and Structural Elucidation of N Ethyl 3 1h Imidazol 5 Yl Acrylamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C). For substituted acrylamides, NMR also allows for the study of dynamic processes like isomerism. nih.gov
The ¹H NMR spectrum of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide is predicted to show distinct signals corresponding to each unique proton in the molecule. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling with each other. The vinyl protons of the acrylamide (B121943) moiety (–CH=CH–) are expected to appear as a pair of doublets, with a characteristic coupling constant for a trans configuration. researchgate.net Protons on the imidazole (B134444) ring generally appear as singlets in the aromatic region of the spectrum. lew.ro The amide proton (–NH–) often appears as a broad singlet, which can sometimes couple with the adjacent methylene protons to form a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is inferred from analogous structures reported in the literature. Actual values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole C2–H | ~7.8-8.2 | Singlet (s) | Chemical shift is typical for protons on an imidazole ring. researchgate.net |
| Imidazole C4–H | ~7.1-7.5 | Singlet (s) | |
| Vinyl α-CH | ~6.3-6.6 | Doublet (d) | Part of the acrylate (B77674) system. |
| Vinyl β-CH | ~7.5-7.8 | Doublet (d) | Shifted downfield due to conjugation with the imidazole ring. |
| Amide N–H | ~5.5-6.5 | Broad Singlet (br s) or Triplet (t) | Position and multiplicity can be concentration and solvent dependent. |
| Ethyl –CH₂– | ~3.2-3.5 | Quartet (q) | Coupled to the –CH₃ protons. |
| Ethyl –CH₃ | ~1.1-1.3 | Triplet (t) | Coupled to the –CH₂– protons. |
| Imidazole N–H | ~11.0-12.5 | Broad Singlet (br s) | Often very broad and may be difficult to observe. researchgate.net |
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing significantly downfield. researchgate.net The sp² hybridized carbons of the vinyl group and the imidazole ring resonate in the intermediate region, while the sp³ hybridized carbons of the ethyl group appear upfield. ajchem-a.comscirp.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is inferred from analogous structures reported in the literature. Actual values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Amide C=O | ~164-168 | The carbonyl carbon is typically found in this region for acrylamides. researchgate.net |
| Imidazole C2 | ~135-140 | Chemical shifts for imidazole carbons can vary with substitution. ajchem-a.com |
| Imidazole C4 | ~115-125 | |
| Imidazole C5 | ~130-135 | Carbon bearing the acrylamide substituent. |
| Vinyl α-C | ~122-128 | |
| Vinyl β-C | ~135-140 | Shifted downfield by the attached imidazole ring. |
| Ethyl –CH₂– | ~34-38 | |
| Ethyl –CH₃ | ~14-16 |
Deuterium (B1214612) (D₂O) exchange is a simple yet powerful NMR experiment used to identify labile protons, such as those on heteroatoms (O–H, N–H). Upon adding a few drops of D₂O to the NMR sample and re-acquiring the ¹H NMR spectrum, the signal corresponding to the amide N–H proton will disappear or significantly diminish. This occurs because the amide proton exchanges with a deuterium atom from D₂O, and deuterium is not observed in ¹H NMR spectroscopy. The proton on the imidazole nitrogen is also labile and would be expected to exchange. This technique definitively confirms the assignment of the N–H proton signals. Studies on acrylamide derivatives confirm their dynamic nature in solution, which facilitates such exchange processes. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Table 3: Characteristic IR Absorption Bands for this compound (Note: Data is inferred from analogous structures reported in the literature. Actual values may vary.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N–H Stretch | Amide & Imidazole | 3200–3400 | A broad band indicating hydrogen bonding. ajchem-a.comnih.gov |
| C=O Stretch (Amide I) | Amide | 1650–1685 | A strong, sharp absorption, characteristic of a conjugated amide. ajchem-a.com |
| N–H Bend (Amide II) | Amide | 1520–1550 | A significant band for secondary amides. |
| C=C Stretch | Alkene | 1620–1650 | Conjugated C=C bond vibration. ajchem-a.com |
| C–H Stretch | Aromatic (Imidazole) & Alkene | 3010–3100 | |
| C–H Stretch | Aliphatic (Ethyl) | 2850–2980 | |
| C–N Stretch | Amide & Imidazole | 1250–1350 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₁N₃O, with a calculated molecular weight of approximately 177.21 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z ≈ 177. Subsequent fragmentation could involve characteristic losses, such as:
Loss of an ethyl radical (•C₂H₅): leading to a fragment at m/z ≈ 148.
Cleavage of the amide bond: generating fragments corresponding to the ethyl isocyanate cation or the 3-(1H-imidazol-5-yl)ethenyl cation.
Fragmentation of the imidazole ring: a common pathway for nitrogen-containing heterocyclic compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₉H₁₁N₃O), HRMS would be used to confirm the [M+H]⁺ ion at a calculated m/z of 178.0975, distinguishing it from other ions with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the identity of newly synthesized compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules, including imidazole-containing acrylamide derivatives. In ESI-MS, ions are produced from a solution, which allows for the analysis of compounds that are not readily volatilized, a common characteristic of molecules with polar functional groups like the imidazole ring and the amide group.
For derivatives of this compound, ESI in positive ion mode would be the preferred method of analysis. The basic nitrogen atoms in the imidazole ring are readily protonated to form [M+H]⁺ ions. The specific conditions of the ESI source, such as capillary voltage and temperature, can be optimized to control the extent of fragmentation. nih.gov
Studies on related imidazole derivatives have shown that ESI-MS can provide valuable information about molecular weight and structure. semanticscholar.org For instance, the fragmentation of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide derivatives under ESI-MS/MS conditions has been investigated, revealing characteristic cleavage patterns that help in structural elucidation. semanticscholar.org The fragmentation often occurs at the bonds adjacent to the imidazole ring and the amide functionality. In the case of this compound derivatives, key fragment ions would likely correspond to the loss of the ethylamino group and cleavages within the acrylamide backbone.
The imidazole moiety itself can influence the ionization process. Research has shown that imidazole and its derivatives can act as charge-reducing reagents in native mass spectrometry, which highlights their gas-phase basicity and tendency to carry charge. nih.govnih.gov This property is beneficial for achieving high sensitivity in ESI-MS analysis.
A hypothetical ESI-MS/MS fragmentation pattern for this compound is presented in the table below, based on common fragmentation pathways for similar structures.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - C₂H₅NH₂]⁺ | -45 | Imidazolyl-propenoyl cation |
| [M+H]⁺ | [M+H - CO]⁺ | -28 | Decarbonylated cation |
| [M+H]⁺ | [C₄H₅N₂]⁺ | - | Protonated imidazole ring |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Acrylamide Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the analysis of acrylamide and its derivatives, such as this compound, by GC-MS can be challenging due to their polarity and potential thermal instability. thermofisher.comgcms.cz Direct analysis of underivatized acrylamides can suffer from poor peak shape and low sensitivity. chem-agilent.com
To overcome these limitations, derivatization is a common strategy in GC-MS analysis of acrylamide compounds. labrulez.com Two primary derivatization approaches are bromination and silylation.
Bromination: This classic method involves the reaction of acrylamide with a bromine source to form a less polar and more volatile dibromo derivative (2,3-dibromopropionamide). labrulez.comamazonaws.com This derivative is then analyzed by GC-MS. While effective, this method can be labor-intensive, and the brominated derivative may undergo thermal degradation in the GC inlet. thermofisher.comgcms.cz
Silylation: An alternative approach is the use of silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the polar N-H group of the amide into a less polar trimethylsilyl (B98337) (TMS) derivative. thermofisher.comgcms.cz This method enhances thermal stability and improves chromatographic performance. Using acetonitrile (B52724) as the extraction solvent can prevent the co-extraction of interfering high molecular weight compounds like proteins. thermofisher.com
For this compound, a silylation approach would likely be more suitable to improve its volatility for GC-MS analysis. The choice of the stationary phase for the GC column is also critical for achieving good separation. Columns with polar stationary phases are often preferred for the analysis of such compounds. chem-agilent.com
The mass spectrometric detection in GC-MS provides characteristic fragmentation patterns upon electron ionization (EI). For acrylamide itself, the EI mass spectrum shows low mass fragments at m/z 71, 55, and 44. labrulez.com For a derivatized this compound, the mass spectrum would be more complex, with fragments corresponding to the imidazole moiety, the ethyl group, and the derivatized acrylamide backbone.
| Derivatization Method | Target Analyte | Key GC-MS Parameters | Typical Limit of Quantification (LOQ) |
|---|---|---|---|
| Bromination | 2,3-dibromopropionamide | GC with DB-35ms column, MS detection | 5-20 µg/kg nih.gov |
| Silylation (MSTFA) | N-TMS-acrylamide derivative | GC with a suitable polar column, MS detection | Not specified, but enhances sensitivity thermofisher.com |
| Xanthydrol Derivatization | N-xanthyl acrylamide | GC-MS | 5-20 µg/kg nih.gov |
X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Ligand-Binding Conformations
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method can provide detailed insights into the molecular architecture of this compound derivatives, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Furthermore, X-ray crystallography is a powerful tool for studying protein-ligand interactions, providing a detailed view of how a ligand, such as an this compound derivative, binds to its protein target. nih.govnih.gov By co-crystallizing the compound with a target protein or by soaking the compound into pre-formed protein crystals, it is possible to determine the binding mode, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. nih.gov
For example, in the context of enzyme inhibition, the acrylamide moiety can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (like cysteine) in the active site of a protein. X-ray crystallography can provide definitive evidence for the formation of such a covalent bond and reveal the precise geometry of the interaction. nih.gov Molecular modeling studies of other acrylamide-containing enzyme inhibitors have been validated by co-crystal structures, demonstrating the importance of this technique in drug design. nih.gov
The table below summarizes key crystallographic parameters that would be determined in an X-ray diffraction study of an this compound derivative.
| Crystallographic Parameter | Information Provided | Example from a Related Imidazole Derivative (1-Methyl-2-Isopropyl-5-Nitroimidazole) researchgate.net |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice | Monoclinic |
| Space Group | The specific symmetry elements of the unit cell | P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal | a = 9.9582(2) Å, b = 6.5240(4) Å, c = 13.5560(3) Å, β = 99.8930(17)° |
| Resolution | The level of detail in the electron density map | Not specified |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | 0.09 |
Computational and Theoretical Investigations of N Ethyl 3 1h Imidazol 5 Yl Acrylamide Analogues
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
Computational Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For analogues of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide, these studies focus on systematically altering the ethyl group, the imidazole (B134444) ring, and the acrylamide (B121943) linker to build predictive models.
Research on related acrylamide-containing structures demonstrates key SAR principles. For instance, studies on imidazothiadiazole-acrylamide analogues revealed that secondary amides (CONHR) were highly potent, while primary (CONH2) or tertiary (CONR2) amides saw a dramatic decrease in activity. nih.gov This suggests that the N-ethyl group in this compound is likely crucial for activity, providing a balance of size and hydrogen-bonding capability. Saturation of the acrylamide's olefinic bond also led to a 150-fold decrease in activity, highlighting the importance of the Michael acceptor functionality for covalent binding. nih.gov
SAR analyses of other imidazole derivatives have shown that the nature and position of substituents on associated rings are critical. nih.gov For example, introducing hydrophobic and electron-withdrawing groups can significantly enhance binding affinity. nih.gov In one study, replacing an unsubstituted ring with a CF2CF2CF3 group increased activity by 7500-fold. nih.gov Conversely, large, bulky substituents on the imidazole ring or at the meta position of an attached phenyl group have been found to be unfavorable for antifungal activity. nih.gov These findings suggest that modifications to the N-ethyl group or the imidazole ring of this compound would need to carefully balance steric and electronic factors to maintain or enhance activity.
Table 1: Key SAR Findings for Acrylamide & Imidazole Analogues
| Molecular Moiety | Favorable Modifications | Unfavorable Modifications | Source |
|---|---|---|---|
| Acrylamide Amide | Secondary Amide (e.g., N-Ethyl) | Primary Amide, Tertiary Amide | nih.gov |
| Acrylamide Linker | Unsaturated C=C bond (Michael acceptor) | Saturated C-C bond | nih.gov |
| Imidazole Ring | Small substituents | Bulky substituents | nih.gov |
| Other Scaffolds | Hydrophobic, electron-withdrawing groups | Bulky groups at certain positions | nih.govnih.gov |
Molecular Docking and Advanced Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which can act as a covalent inhibitor, docking studies are essential for identifying potential protein targets and understanding binding mechanisms.
The acrylamide moiety is known to form covalent adducts with cysteine residues in proteins through a Michael addition reaction. nih.gov Covalent docking simulations can predict the most likely binding pose of such adducts. nih.gov Studies show that acrylamide binding to cysteine is often facilitated by nearby positively charged amino acids like lysine (B10760008) and arginine. nih.gov
Docking studies on various imidazole and acrylamide derivatives have successfully identified key interactions within protein active sites. For example, in a study of imidazolo-triazole hydroxamic acids targeting histone deacetylase 2 (HDAC2), docking revealed crucial hydrogen bonds and hydrophobic interactions with residues such as HIS 146, PHE 155, and LEU 276. ajchem-a.com Similarly, docking of acrylamide derivatives into the active site of the SARS-CoV Mpro enzyme highlighted the importance of orientation towards the catalytic dyad of His41 and Cys145 for potential covalent inhibition. chemrxiv.org The imidazole ring itself is a significant pharmacophore that can engage in hydrogen bonding and π–π stacking interactions with biological targets. researchgate.net
In a recent study, acrylamide was docked against several key proteins implicated in breast cancer, including EGFR and COL1A1, suggesting potential binding. nih.gov The stability of these predicted complexes was further supported by molecular dynamics simulations. nih.gov
Table 2: Example of Predicted Ligand-Protein Interactions from Docking Studies of Analogous Compounds
| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| Imidazolo-triazole hydroxamates | HDAC2 | HIS 146, PHE 155, PHE 210, LEU 276 | Hydrogen Bonding, Hydrophobic | ajchem-a.com |
| Acrylamide | Dopamine D3 Receptor | Cys114, Asp110 | Covalent Adduct, Ligand Interaction | nih.gov |
| Acrylamide-based leads | SARS-CoV Mpro | His41, Cys145 | Covalent Inhibition | chemrxiv.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations provide a deep understanding of its intrinsic properties.
DFT studies on related imidazole compounds have been used to determine optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. researchgate.net A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity; a large energy gap suggests high stability. researchgate.net For one imidazole derivative, this gap was calculated to be 3.5968 eV, indicating a very stable structure. researchgate.net
Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with a biological target. researchgate.net For acrylamide derivatives, the carbonyl group typically presents an electron-rich region, while the β-carbon of the acrylamide is an electrophilic site, susceptible to nucleophilic attack by residues like cysteine. nih.govresearchgate.net DFT calculations on an imidazole-thiosemicarbazone derivative identified specific orbital contributions to its chemical bonds through Natural Bond Orbital (NBO) analysis. orientjchem.org
Table 3: Representative DFT-Calculated Parameters for Imidazole/Acrylamide Analogues
| Compound/Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Imidazolone Derivative (FP1) | DFT | -6.47 | Not specified | Not specified | ajchem-a.com |
| Imidazolone Derivative (FP2) | DFT | -6.58 | Not specified | Not specified | ajchem-a.com |
| Ethyl N′-3-(1H-imidazol-1-yl) analog | B3LYP/6-311++G(d,p) | Not specified | Not specified | 3.5968 | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of Compound Interactions
While docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. This technique is crucial for assessing the conformational flexibility of this compound and the stability of its interactions with biological targets.
MD simulations of acrylamide-based inhibitors bound to the SARS-CoV Mpro protease have been used to evaluate the stability of the docked pose. chemrxiv.org In these simulations, some potential inhibitors were observed to unbind from the active site in a matter of nanoseconds, indicating they were unlikely to be effective. chemrxiv.org In contrast, stable simulations where the compound remains in the active site, properly oriented towards key catalytic residues, suggest a more promising candidate. chemrxiv.org
MD simulations are also employed to study the behavior of acrylamide polymers and their interactions. Simulations of polyacrylamide adsorbing onto surfaces like cellulose (B213188) or calcite show how the polymer chain conforms and interacts, driven by forces such as electrostatic attraction between amide groups and the surface. nih.govmdpi.com For imidazole-based materials, MD simulations have been used to investigate the formation of supramolecular chains through hydrogen bonding, a process critical for properties like proton transport. nih.gov The stability of acrylamide-protein complexes, such as those implicated in breast cancer, has been confirmed using MD simulations, which showed the complexes remained structurally stable throughout the simulation period. nih.gov
In Silico Prediction of Metabolic Stability and Related Biopharmaceutical Properties
Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico tools provide rapid, early-stage predictions of these crucial biopharmaceutical characteristics.
Computational platforms like SwissADME and pkCSM are frequently used to predict the drug-likeness of novel compounds based on criteria such as Lipinski's "Rule of Five". mdpi.comnih.gov These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the likelihood of oral bioavailability. mdpi.com SAR studies on imidazole derivatives have incorporated ADME analysis, showing that many compounds can possess excellent bioavailability profiles. nih.gov
Metabolic stability is another key parameter. Predictions can be made regarding a compound's potential to be metabolized by cytochrome P450 (CYP) enzymes. Some models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is critical for avoiding drug-drug interactions. nih.gov Toxicity predictions, such as potential for mutagenicity or carcinogenicity, are also a standard part of the in silico ADMET profile. nih.gov For a series of newly synthesized diquinothiazines, parameters such as total clearance and maximum tolerated dose were calculated computationally, providing an early assessment of their pharmacokinetic and safety profiles. mdpi.com
Table 4: Representative In Silico ADMET Predictions for Analogous Compound Classes
| Compound Class | Predicted Property | Finding | Tool/Method | Source |
|---|---|---|---|---|
| Imidazole Derivatives | Bioavailability | Excellent for several compounds | ADME Analysis | nih.gov |
| Sulfonamide Derivatives | Drug-Likeness | Compliant with Lipinski's Rule of Five | pkCSM / Pre-ADMET | nih.gov |
| Sulfonamide Derivatives | CYP Inhibition | Predicted to be non-inhibitors of key isoforms | pkCSM / Pre-ADMET | nih.gov |
| Diquinothiazines | Absorption | Good intestinal absorption predicted | SwissADME / BOILED-Egg | mdpi.com |
| Diquinothiazines | Toxicity | Low maximum tolerated dose for some analogues | pkCSM | mdpi.com |
In Vitro Biological Activities and Pharmacological Potential of Imidazole Acrylamide Compounds
Angiotensin II Receptor Antagonistic Activity
A series of nonpeptide angiotensin II (AII) antagonists incorporating an acrylamide (B121943) group on the imidazole (B134444) ring have been synthesized and evaluated for their therapeutic potential in hypertension. jst.go.jpnih.gov These compounds were designed with the acrylamide group serving as a lipophilic substitute for other chemical moieties. jst.go.jpnih.gov In functional assays using rabbit aorta, these imidazole-acrylamide derivatives demonstrated notable AII receptor antagonistic activity. jst.go.jpnih.gov
A key structure-activity relationship (SAR) study revealed that substitutions on the acrylamide moiety were critical for potency. One of the most effective compounds identified was 2-butyl-4-[(3,3-dimethylacryloyl)methyl-amino]-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, which showed superior in vitro activity compared to the established antagonist EXP3174. jst.go.jpnih.gov Further development led to the creation of prodrug esters to enhance oral activity, with the 1-[(ethoxycarbonyl)oxy]ethyl ester derivative showing potent and long-lasting effects in rat models. jst.go.jpnih.gov
Additionally, research into imidazole-5-acrylic acids has yielded potent, competitive, and orally active AT-1 receptor antagonists. nih.gov By extending the acid side chain at the C-5 position of the imidazole nucleus, researchers developed compounds with significantly increased binding affinity and in vivo potency. nih.gov For instance, the compound (E)-3-[2-butyl-1-[(2-chlorophenyl)methyl]imidazol-5-yl]-2-[(2-thienyl)methyl]-2-propenoic acid showed a 100-fold increase in binding affinity compared to earlier imidazole-based acetic acid derivatives. nih.gov
Anticancer and Cytotoxic Efficacy in Established Cellular Models
The imidazole core is a constituent of numerous anticancer agents, and its derivatives, including those with acrylamide functionalities, have been extensively studied for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Amido-imidazole compounds have demonstrated significant anticancer activity against phenotypically diverse breast cancer cells (MCF-7 and MDA-MB-231) and colorectal carcinoma cells (HT-29). jcdr.net One study highlighted that an amido-imidazole compound was particularly effective against MCF-7 breast cancer cells, reducing cell survival by inducing apoptosis and cell cycle arrest. jcdr.net The anticancer efficacy of imidazole derivatives is often mediated through the inhibition of critical cellular targets involved in tumor progression. nih.govdovepress.com
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed in various cancers, making it a prime target for anticancer drug development. nih.govnih.gov Imidazole-based compounds have been designed as EGFR inhibitors, with some showing potent enzymatic inhibition. nih.govrsc.org For example, certain fused imidazole derivatives, after computational design and synthesis, exhibited significant anti-proliferative activity against breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cell lines. nih.govelsevierpure.com
In one study, compounds designated as 2c and 2d inhibited EGFR with IC50 values of 617.33 nM and 710 nM, respectively. nih.govrsc.org Further optimization led to compound 3c , which displayed even more potent EGFR inhibitory activity (IC50: 236.38 nM), comparable to the standard drug erlotinib. rsc.org This compound also showed improved anticancer potency across multiple cell lines, with IC50 values ranging from 1.98 to 4.07 µM. rsc.org Similarly, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have been identified as nanomolar inhibitors of both wild-type EGFR and the clinically relevant L858R mutant form. nih.govresearchgate.net
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2c | EGFR | 617.33 | nih.govrsc.org |
| Compound 2d | EGFR | 710 | nih.govrsc.org |
| Compound 3c | EGFR | 236.38 | rsc.org |
| Erlotinib (Control) | EGFR | 239.91 | rsc.org |
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several imidazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov These agents disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase and subsequent cell death. nih.gov
For example, the compound BZML, a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, demonstrated potent activity against colorectal cancer cell lines with IC50 values as low as 23.12 nM. nih.gov Another class of compounds, the alkenyldiarylmethanes (ADAMs), which are structurally related to known tubulin inhibitors, also showed activity. nih.gov Two ADAM compounds, 15 and 16 , were found to inhibit tubulin assembly with IC50 values of 3.7 µM and 2.8 µM, respectively, and displayed submicromolar cytotoxicity against a panel of 60 human cancer cell lines. nih.gov
| Compound | Activity | IC50 | Reference |
|---|---|---|---|
| BZML | Antiproliferative (HCT116 cells) | 23.12 nM | nih.gov |
| ADAM Compound 15 | Tubulin Assembly Inhibition | 3.7 µM | nih.gov |
| ADAM Compound 16 | Tubulin Assembly Inhibition | 2.8 µM | nih.gov |
c-Jun N-terminal kinase 3 (JNK3) is an isoform of the JNK family of protein kinases that is primarily expressed in the brain and is implicated in the apoptotic pathways of neurodegenerative diseases. nih.govnih.gov Imidazole-based scaffolds have been successfully utilized to develop potent and selective JNK3 inhibitors. nih.govresearchgate.net Researchers have designed inhibitors starting from p38 inhibitor scaffolds, leading to compounds with high selectivity for JNK3 over other kinases. nih.gov
One research effort produced a benzimidazole (B57391) derivative that demonstrated high JNK3 inhibition with an IC50 of 9.7 nM and excellent selectivity over JNK1 (>1000-fold) and JNK2 (~10-fold). nih.gov Another series based on a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile (B52724) scaffold yielded a highly potent inhibitor (JNK3 inhibitor-4 ) with an IC50 of 1.0 nM for JNK3. medchemexpress.com This compound also showed significant selectivity against JNK1 (IC50 = 143.9 nM) and JNK2 (IC50 = 298.2 nM). medchemexpress.com
| Compound | JNK3 IC50 | JNK1 IC50 | JNK2 IC50 | Reference |
|---|---|---|---|---|
| Compound 35b (benzimidazole) | 9.7 nM | >10,000 nM | ~97 nM | nih.gov |
| JNK3 inhibitor-4 | 1.0 nM | 143.9 nM | 298.2 nM | medchemexpress.com |
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential for cell proliferation. nih.govnih.gov As many cancer cells rely on this pathway, DHODH has emerged as a validated target for cancer therapy. nih.gov A series of novel DHODH inhibitors based on an acrylamide scaffold have been designed and synthesized. nih.gov
Structure-activity relationship studies on 2-acrylamidobenzoic acid analogs led to the identification of potent inhibitors. nih.gov Replacing a phenyl group with naphthyl moieties significantly improved the inhibitory activity, resulting in compounds with IC50 values in the double-digit nanomolar range. nih.gov The most potent compound from this series, compound 54 , had an IC50 of 32 nM against human DHODH. nih.gov Although not directly imidazole-acrylamides, this demonstrates the potential of the acrylamide functional group in targeting DHODH. Other studies have also explored azine-bearing pyrazole (B372694) derivatives as DHODH inhibitors for their antiviral effects, which are linked to the inhibition of this host cell enzyme. nih.gov
A hallmark of cancer is uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. nih.gov Imidazole-based compounds have been shown to exert their anticancer effects by modulating cell cycle progression, often causing arrest at critical checkpoints. jcdr.netdovepress.comrsc.org
For instance, an amido-imidazole compound was found to induce cell cycle arrest in MCF-7 breast cancer cells. jcdr.net Another study on a 2,4,5-trisubstituted imidazole derivative (NSC 771432) revealed that it induces cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org This arrest is a common outcome for agents that interfere with microtubule function. Furthermore, some imidazole derivatives have been reported to halt the cell cycle in the sub-G1 or G1 phase, ultimately leading to apoptosis or cellular senescence. rsc.orgelsevierpure.comrsc.org
Apoptosis Induction Mechanisms
No information available.
Angiogenesis Inhibition in In Vitro Assays
No information available.
Anti-inflammatory Effects in Cellular Systems
No information available.
Antimicrobial Activities, Including Antibacterial and Antifungal Potentials
No information available.
Antiviral Properties
No information available.
Antidiabetic Activity
No information available.
Antiplatelet Activity
No information available.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. A number of imidazole-containing compounds have been investigated as HDAC inhibitors. For instance, a series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides were designed and synthesized as potent nanomolar inhibitors of human HDACs. nih.gov Several of these compounds demonstrated significant potencies in various human cancer cell lines, including A549 (lung carcinoma), HL-60 (promyelocytic leukemia), and PC-3 (prostate cancer), with EC50 values ranging from 20 to 100 nM. nih.gov These compounds were shown to induce the hyperacetylation of histones H3 and H4 in vitro and in vivo, a hallmark of HDAC inhibition. nih.gov
| Compound Type | Cell Line | Activity (EC50) | Reference |
| N1-piperidine substituted N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides | A549 | 20-100 nM | nih.gov |
| N1-piperidine substituted N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides | HL-60 | 20-100 nM | nih.gov |
| N1-piperidine substituted N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides | PC-3 | 20-100 nM | nih.gov |
Vasodilator Effects
Certain imidazole-containing compounds have been shown to exhibit vasodilator properties. For example, the imidazoindole derivative, Pyridino[1,2-a]imidazo[5,4-b]indole, has been identified as an antihypertensive agent with cholinergic vasodilator effects. nih.gov This compound was found to potentiate cholinergic activity in isolated rabbit hearts, suggesting a mechanism that contributes to its blood pressure-lowering effects. nih.gov Additionally, the well-known imidazole derivative, tolazoline, is recognized for its vasodilator action. researchgate.net While direct evidence for the vasodilator effects of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide is lacking, the established activity of other imidazole-containing molecules suggests a potential area for future investigation.
| Compound | Reported Vasodilator Activity | Reference |
| Pyridino[1,2-a]imidazo[5,4-b]indole | Potentiated cholinergic activity in isolated rabbit hearts | nih.gov |
| Tolazoline | Recognized for its vasodilator action | researchgate.net |
Antioxidant and Anthelmintic Activities
The imidazole scaffold is a constituent of various compounds demonstrating antioxidant and anthelmintic properties.
Antioxidant Activity: A series of 2H-imidazole-derived phenolic compounds have been synthesized and evaluated for their antioxidant properties. mdpi.comnih.gov These bifunctional molecules, which combine an imidazole moiety with a polyphenolic fragment, have shown significant antiradical capacities. mdpi.comnih.gov For instance, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was found to substantially increase the antiradical capacity (ARC). nih.gov This suggests that such compounds are capable of exhibiting antioxidant activity through a hydrogen atom transfer mechanism. mdpi.comnih.gov
| Compound Family | Assay | Key Finding | Reference |
| 2H-imidazole-derived phenolic compounds | Antiradical Capacity (ARC) | Conjugation of imidazole and polyphenolic fragments increased ARC, with some exceeding known natural polyphenols. | mdpi.comnih.gov |
Anthelmintic Activity: Imidazole alkaloids isolated from Pilocarpus microphyllus, such as epiisopilosine, have demonstrated anthelmintic activity against Schistosoma mansoni. nih.gov Furthermore, various synthetic imidazole-5-one derivatives have been evaluated for their anthelmintic effects using the Indian earthworm (Pheretima posthuma) model, with some compounds showing significant activity compared to the standard drug, albendazole. ijpbs.com The broad spectrum of biological activities of imidazole derivatives also includes anthelmintic properties, as seen with the established drug thiabendazole. researchgate.net
| Compound/Compound Class | Organism/Model | Key Finding | Reference |
| Epiisopilosine (Imidazole alkaloid) | Schistosoma mansoni | Demonstrated anthelmintic activity. | nih.gov |
| Imidazole-5-one derivatives | Pheretima posthuma (earthworm) | Some derivatives showed good anthelmintic activities. | ijpbs.com |
| Thiabendazole | - | An established anthelmintic agent. | researchgate.net |
General Modulation of Gene Transcription and Protein-Protein Interactions
The imidazole ring is a key structural feature in small molecules designed to modulate gene transcription and disrupt protein-protein interactions (PPIs), which are critical in various disease processes. For example, di- and triaryl imidazole derivatives have been reported as inhibitors of p38α MAP kinase, a key enzyme in cellular signaling pathways that can influence gene transcription. mdpi.com Specifically, compound SB203580, a diaryl imidazole, was identified as a potent p38α MAP kinase inhibitor with an IC50 value of 48 nM. mdpi.com
Furthermore, the central imidazole ring is a core component of the Nutlins, a class of compounds that inhibit the p53-MDM2 protein-protein interaction, a crucial target in cancer therapy. nih.gov Imidazole-based compounds have also been developed to inhibit the Keap1-Nrf2 PPI, thereby activating the Nrf2 signaling pathway, which is involved in the regulation of cytoprotective gene expression. researchgate.net
| Target | Compound Class/Example | Effect | Reference |
| p38α MAP kinase | Diaryl imidazole (e.g., SB203580) | Inhibition of kinase activity (IC50 = 48 nM for SB203580) | mdpi.com |
| p53-MDM2 PPI | Nutlins (contain central imidazole ring) | Inhibition of protein-protein interaction | nih.gov |
| Keap1-Nrf2 PPI | 1,4-diphenyl-1,2,3-triazole compounds | Inhibition of protein-protein interaction, activation of Nrf2 pathway | researchgate.net |
Chemical Biology and Medicinal Chemistry Applications of Imidazole Acrylamide Scaffolds
Rational Design Principles for Novel Therapeutic Lead Compounds
The imidazole-acrylamide scaffold is a cornerstone in the rational design of new therapeutic agents due to the distinct and complementary roles of its two key moieties. The imidazole (B134444) ring, an electron-rich aromatic heterocycle, is a privileged scaffold in medicinal chemistry. nih.govdovepress.comresearchgate.net Its structural features, including the presence of two nitrogen atoms, allow it to engage in a variety of non-covalent interactions with biological targets. These interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces, enabling it to bind effectively to the active sites of numerous enzymes and receptors. dovepress.comresearchgate.net This makes the imidazole core a versatile component for establishing initial binding and orientation within a target protein.
The acrylamide (B121943) portion of the scaffold introduces a reactive electrophilic center. This group is a well-established "warhead" in the design of targeted covalent inhibitors. nih.govmdpi.comnih.gov The rationale behind incorporating an acrylamide is to form a stable, irreversible covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the target protein's binding site. mdpi.com This covalent interaction leads to prolonged and often permanent inhibition of the protein's function, which can translate into enhanced potency and a longer duration of action for the drug. The combination of the imidazole's specific binding capabilities and the acrylamide's covalent reactivity allows for the design of highly potent and selective inhibitors. rsc.org
Prodrug Design and Optimization Strategies for Enhanced Efficacy
Prodrug strategies are frequently employed to overcome suboptimal physicochemical or pharmacokinetic properties of active drug molecules, and imidazole-acrylamide compounds are amenable to such modifications. nih.gov A primary goal of prodrug design is to enhance properties like aqueous solubility, membrane permeability, and metabolic stability. For instance, the inherent basicity of the imidazole ring allows for the formation of water-soluble salts, which can improve formulation possibilities. nih.gov
A common strategy involves masking polar functional groups to increase lipophilicity and improve absorption. Conversely, to enhance water solubility for intravenous administration, highly soluble moieties can be appended. A notable example, though involving a related benzimidazole (B57391), demonstrated a 50,000-fold increase in solubility by adding a disodium (B8443419) phosphate (B84403) group, which is cleaved in vivo to release the active drug. nih.gov Another approach seen with the imidazole-containing drug famotidine (B1672045) was the synthesis of a sulphoxide prodrug, which increased water solubility 6.7-fold and was stable at physiological pH. nih.gov For N-Ethyl-3-(1H-imidazol-5-yl)acrylamide, one could envision attaching a phosphate or a short polyethylene (B3416737) glycol (PEG) chain to the imidazole nitrogen or another suitable position to create a more soluble prodrug, designed to release the parent compound through enzymatic or pH-dependent cleavage at the target site.
Application of Bioisosteric Replacements (e.g., Benzimidazoles as Catechol Bioisosteres)
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the steric, electronic, and solubility properties of a lead compound without losing its essential binding interactions. The imidazole-acrylamide scaffold offers several opportunities for such modifications.
Imidazole Bioisosteres : The imidazole ring itself can serve as a bioisostere for other chemical groups. A classic example is its use as a replacement for an amide bond, a modification that can increase metabolic stability against proteases. nih.gov This was successfully demonstrated in the development of midazolam, where replacing an amide with an imidazole ring also increased basicity, allowing for the formation of water-soluble salts. nih.gov
Acrylamide Bioisosteres : The acrylamide "warhead" can also be replaced. Allenamide, for example, has been investigated as a reactive bioisostere of acrylamide in the design of covalent inhibitors for EGFR kinases. rsc.org This substitution can alter the reactivity and selectivity profile of the inhibitor.
Benzimidazole as a Catechol Bioisostere : While not directly a part of the core this compound structure, the principle of using benzimidazoles as bioisosteres for catechol groups is a relevant concept in the broader context of imidazole-containing drugs. This replacement can improve pharmacokinetic properties by eliminating a metabolically labile catechol moiety. In one instance, a benzimidazole derivative was identified as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1). nih.gov
These examples highlight the flexibility of the scaffold, allowing chemists to systematically modify its components to optimize drug-like properties.
Development of Targeted Covalent Inhibitors as Research Tools
The acrylamide group is central to the utility of this compound in developing targeted covalent inhibitors (TCIs). TCIs function by first forming a non-covalent complex with their protein target, followed by the formation of a permanent covalent bond between the electrophilic warhead and a nucleophilic amino acid residue. mdpi.com
The mechanism for the acrylamide warhead is a Michael addition reaction, where the thiol group of a cysteine residue attacks the β-carbon of the acrylamide's carbon-carbon double bond. mdpi.com This strategy has proven highly successful, leading to several FDA-approved drugs.
| Drug | Target | Disease | Mechanism of Action |
| Ibrutinib (B1684441) | Bruton's tyrosine kinase (BTK) | B-cell malignancies | Covalent bond with Cys481 nih.gov |
| Afatinib | Epidermal Growth Factor Receptor (EGFR) | Lung Cancer | Covalent bond with Cys797 mdpi.com |
| Osimertinib | EGFR (T790M mutant) | Lung Cancer | Selective covalent bond with Cys797 in mutant EGFR mdpi.com |
The irreversibility of this bond offers significant advantages, including high potency, prolonged target engagement, and the ability to overcome drug resistance mechanisms that rely on competitive binding. nih.gov
Utility as Chemical Probes for Investigating Biological Processes and Macromolecular Structure
The ability to form a stable, covalent bond makes imidazole-acrylamide compounds excellent chemical probes for chemical biology research. These probes are invaluable for identifying and validating new drug targets, studying enzyme function, and elucidating macromolecular structures.
Once a covalent bond is formed between the probe and its target protein, the protein is permanently "tagged." This allows researchers to use techniques like mass spectrometry to identify the specific protein target from a complex cellular lysate. Furthermore, the stable complex can be isolated and studied using X-ray crystallography or cryo-electron microscopy. This provides a high-resolution snapshot of how the inhibitor binds, revealing the precise orientation of the imidazole scaffold in the active site and the conformational state of the protein upon inhibition. nih.govnih.gov For example, acrylamide fragments have been used to probe the active sites of viral proteases from EV71 and SARS-CoV-2, revealing profound structural rearrangements upon binding that allosterically disrupt the enzyme's function. nih.gov
Integration into Polymerization Processes and Material Science Innovations
Beyond its biomedical applications, the this compound structure is a functional monomer for polymerization and material science. Both the acrylamide and imidazole groups can participate in or influence polymerization processes.
Acrylamide and its derivatives are the fundamental building blocks for polyacrylamide gels, which are indispensable for separating proteins and nucleic acids in techniques like PAGE. bio-rad.comyoutube.com The polymerization is a free-radical vinyl addition reaction, where the double bond of the acrylamide is consumed to form long polymer chains. bio-rad.com
The imidazole moiety can also play a role. Imidazole derivatives have been shown to act as initiators or catalysts in the polymerization of other monomers, such as methyl methacrylate. tandfonline.com Furthermore, N-substituted acrylamides are used to create "smart" polymers that respond to environmental stimuli. For instance, polymers made from N-isopropylacrylamide exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble as the temperature increases. researchgate.net The inclusion of an imidazole-containing monomer like this compound could impart pH-sensitivity to such materials due to the protonation/deprotonation of the imidazole ring. Such functional polymers have applications in drug delivery, tissue engineering, and sensor technology. nih.govnih.gov The compound N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide is specifically noted for its use as a monomer in polymer synthesis and in the creation of functional materials. lookchem.com
Role as Key Intermediates in Advanced Organic Synthesis
This compound serves as a valuable building block, or key intermediate, in the synthesis of more complex molecules. lookchem.com The imidazole ring is a common motif in natural products and pharmaceuticals, making efficient synthetic routes to substituted imidazoles highly desirable. nih.govorganic-chemistry.orgrsc.org Numerous methods exist for the synthesis of the imidazole core itself, which can then be elaborated into the target acrylamide. youtube.comyoutube.com
As an intermediate, the compound provides a pre-formed imidazole core and a reactive acrylamide handle. The acrylamide can undergo various chemical transformations, including conjugate additions with nucleophiles other than thiols, while the imidazole ring can be further functionalized at its nitrogen positions. This makes it a versatile starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies or for constructing larger, more complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. lookchem.com
Advanced Derivatization Strategies for N Ethyl 3 1h Imidazol 5 Yl Acrylamide
Strategies for Enhancing Biological Activity and Selectivity Through Structural Diversification
The biological profile of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide can be systematically altered by modifying its core structure. The acrylamide (B121943) moiety, the N-ethyl substituent, and the imidazole (B134444) ring all present opportunities for diversification to improve potency and target selectivity.
The acrylamide group itself is a reactive "warhead," often forming covalent bonds with target enzymes through Michael addition, particularly with cysteine residues. nih.govnih.gov The reactivity and specificity of this interaction can be tuned. Structure-activity relationship (SAR) studies on other biologically active acrylamides demonstrate that substitutions on the aromatic ring attached to the acrylamide can significantly impact potency. For instance, in a series of 3-(3-pyridyl)acrylamide derivatives, the addition of a methyl group to the pyridine (B92270) ring enhanced antiallergic activity. nih.gov This suggests that similar substitutions on the imidazole ring of this compound could modulate its biological effects.
Diversification of the N-substituent on the acrylamide amide is another key strategy. SAR studies of acrylamide-based inhibitors have shown that replacing a simple alkyl chain with more complex groups, such as biphenyl (B1667301) or methylated biphenyl moieties, can alter inhibitory activity against specific enzymes. nih.gov Similarly, extending the N-alkyl chain or replacing the ethyl group with other functional groups could enhance the binding affinity and selectivity of this compound for its biological targets.
The imidazole ring is also a prime candidate for modification. Derivatives of imidazole are known to possess a wide array of biological activities, including antimicrobial and anticancer effects. beilstein-journals.orgnih.gov Introducing substituents at various positions on the imidazole ring can enhance these properties. For example, the addition of a 2-Hydroxy-1-naphthaldehyde group to an imidazole core has been shown to improve antibacterial activity. nih.gov Furthermore, SAR analyses of other heterocyclic compounds reveal that even minor changes, such as the strategic placement of methoxy (B1213986) or chloro groups, can lead to significant variations in biological outcomes. nih.gov
Table 1: Potential Strategies for Structural Diversification to Enhance Bioactivity
| Modification Site | Strategy | Rationale/Example from Literature | Potential Effect | Reference |
|---|---|---|---|---|
| Imidazole Ring | Introduction of small alkyl or halogen substituents. | Addition of a methyl group to a pyridyl-acrylamide enhanced antiallergic activity. | Modulate binding affinity and selectivity. | nih.gov |
| Imidazole Ring | Fusion with other aromatic or heterocyclic systems. | Synthesis of di/triaryl imidazole derivatives yields potent kinase inhibitors. | Create novel interactions with target protein pockets. | nih.gov |
| N-Ethyl Group | Replacement with longer alkyl chains or (pseudo)isosteres like biphenyl groups. | SAR studies on other acrylamides show varied inhibitory activity based on N-substituents. | Improve hydrophobic/hydrophilic balance and target engagement. | nih.gov |
| Acrylamide Backbone | Introduction of substituents on the α- or β-carbon. | The acrylamide moiety is a key electrophile for covalent bonding with cysteine residues. | Tune the reactivity of the Michael acceptor to enhance selectivity and reduce off-target effects. | nih.govnih.gov |
Modification of Physicochemical Properties for Optimized Research Handling and Analysis
Altering the physicochemical properties of this compound, such as solubility, lipophilicity (LogP), and stability, is essential for its practical use in research. Both the imidazole and acrylamide components of the molecule contribute significantly to these properties.
The imidazole ring itself is a polar, amphoteric compound that is highly soluble in water and other polar solvents. nih.govsolubilityofthings.comresearchgate.net This is due to its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-3). nih.govresearchgate.net However, derivatization can alter this. For instance, while some modifications can improve water solubility, the solubility of imidazoles in alcohols generally decreases as the molecular weight of the alcohol increases. acs.org
Table 2: Impact of Structural Moieties on Physicochemical Properties
| Structural Moiety | Property Influenced | Observed Effect | Reference |
|---|---|---|---|
| Acrylamide Group | Aqueous Solubility | Significantly increases solubility by acting as a hydrogen bond acceptor. | nih.govrsc.org |
| Acrylamide Group | 1-Octanol Solubility (Lipophilicity) | Can increase solubility, leading to improved cell permeability. | nih.gov |
| Imidazole Ring | Polarity & Aqueous Solubility | The ring is inherently polar and soluble in water. | nih.govsolubilityofthings.com |
| Imidazole Ring | Solubility in Organic Solvents | Soluble in polar organic solvents like alcohols. | solubilityofthings.comacs.org |
Introduction of Reporter Groups and Bioconjugates for Advanced Biological Studies
To visualize and track this compound in complex biological systems, it can be derivatized with reporter groups such as fluorescent tags or affinity labels. This process, known as bioconjugation, typically involves introducing a functional group onto the parent molecule that can react selectively with a corresponding group on the reporter molecule.
A highly effective strategy involves incorporating a bioorthogonal handle, such as an alkyne or azide (B81097), into the structure. For example, studies on other acrylamide-based inhibitors have successfully introduced a terminal alkyne group. nih.gov This alkyne-modified probe can then be conjugated to a fluorescent reporter containing an azide group (e.g., TAMRA-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov This method allows for the visualization of the compound's engagement with its target proteins within cells via in-gel fluorescence analysis. nih.gov
The imidazole ring also offers a potential site for attaching reporter groups. The nitrogen atoms can be functionalized, or substituents can be added to the carbon atoms of the ring, which could then be used as a handle for conjugation. nih.gov Imidazole derivatives have been successfully used to create fluorescent chemosensors, for example, for the detection of metal ions, demonstrating the ring's suitability for incorporation into reporter systems. nih.gov
Table 3: Strategies for Reporter Group Conjugation
| Strategy | Modification Site | Chemistry | Application Example | Reference |
|---|---|---|---|---|
| Click Chemistry Handle | N-substituent or Imidazole Ring | Introduction of a terminal alkyne group. | Conjugation to an azide-functionalized fluorophore (e.g., TAMRA-azide) for in-gel fluorescence protein labeling. | nih.gov |
| Fluorescent Chemosensor | Imidazole Ring | Incorporation into a larger molecular skeleton designed to exhibit fluorescence upon binding a target. | Development of an Fe(III) fluorescence chemical sensor based on an imidazole-coumarin derivative. | nih.gov |
| Amine-Reactive Crosslinking | Imidazole Ring (N-H) | Introduction of a primary amine, followed by reaction with an NHS-ester functionalized reporter. | Standard bioconjugation technique for labeling with biotin (B1667282) or fluorophores. | youtube.com |
Site-Specific Chemical Modification Techniques
The ability to chemically modify a specific site on this compound is crucial for targeted derivatization. The molecule offers several distinct reactive sites: the electrophilic double bond of the acrylamide, the C-H bonds of the imidazole ring, and the N-H bond of the imidazole.
Michael Addition to the Acrylamide Moiety: The most prominent reaction is the Michael addition at the β-carbon of the acrylamide double bond. nih.gov This site is an electrophile that readily reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins. nih.govchemrxiv.org This reaction can be used synthetically to conjugate thiol-containing molecules. The reactivity can be tuned; for example, replacing the amide linkage with an ester (forming an acrylate) can shift the reactivity profile to favor the modification of disulfide bonds over free cysteines. chemrxiv.org
Functionalization of the Imidazole Ring: The imidazole ring can be selectively functionalized at its carbon atoms using modern synthetic methods. Palladium-catalyzed direct C-H bond activation allows for the arylation of imidazoles at the C2 or C5 positions. colab.ws While C4 functionalization is less common due to lower reactivity, modified catalysts and conditions are making it more accessible. colab.ws These reactions provide a direct route to introduce aryl groups or other substituents onto the imidazole core.
Modification of the Imidazole N-H Bond: The N-H proton on the imidazole ring is acidic and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. This allows for N-alkylation or N-arylation. Furthermore, postsynthetic modification strategies, such as reductive amination, can be performed at the N-H position after its incorporation into a larger scaffold. acs.org
Table 4: Overview of Site-Specific Modification Techniques
| Reactive Site | Chemical Reaction | Description | Reference |
|---|---|---|---|
| Acrylamide C=C Double Bond | Michael Addition | The electrophilic β-carbon reacts with nucleophiles, such as thiols. | nih.govchemrxiv.org |
| Imidazole C2 or C5 Position | Palladium-Catalyzed C-H Activation | Enables direct coupling with aryl halides to form new C-C bonds. | colab.ws |
| Imidazole N-1 Position | N-H Functionalization | Deprotonation followed by reaction with electrophiles (e.g., alkyl halides) or reductive amination. | nih.govacs.org |
Methods for Improving Ionization Efficiency and Detection Limits in Mass Spectrometry
Sensitive and accurate quantification of this compound by mass spectrometry (MS) is vital for its analysis in complex matrices. Derivatization is a powerful strategy to enhance detection by improving chromatographic retention, increasing ionization efficiency, and creating a more specific fragment ion for tandem MS (MS/MS).
A "derivatization-enhanced detection strategy (DEDS)" can be applied to both the imidazole and acrylamide moieties. nih.gov For the imidazole portion, reagents that react with the ring can be used. For example, dansyl chloride has been successfully used to derivatize 4(5)-methylimidazole, a structurally similar compound. nih.gov The resulting dansylated derivative showed a significantly extended column retention time and an amplified MS signal response, leading to a quantification limit of 0.2 ng/mL. nih.gov
For the acrylamide portion, its reactivity as a Michael acceptor can be exploited. Derivatization protocols using thiol-containing reagents have been developed for acrylamide analysis. nih.gov Reagents such as D-cysteine or thiosalicylic acid react with the double bond to form a Michael adduct, which can have improved chromatographic and ionization properties compared to the parent molecule. nih.gov
Beyond derivatization, other analytical strategies can improve detection. The use of isotope-labeled internal standards is a robust method to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification. mdpi.com Optimizing the ionization source and mobile phase composition for techniques like atmospheric-pressure chemical ionization (APCI) or atmospheric-pressure photoionization (APPI) can also provide complementary data or improved sensitivity for certain classes of molecules that are not efficiently ionized by standard electrospray ionization (ESI). mdpi.com
Table 5: Strategies for Enhancing Mass Spectrometric Detection
| Target Moiety | Derivatization Reagent/Method | Principle of Enhancement | Reference |
|---|---|---|---|
| Imidazole Ring | Dansyl Chloride | Increases hydrophobicity for better chromatographic retention and adds a readily ionizable group for enhanced MS signal. | nih.gov |
| Acrylamide Moiety | Thiol-containing reagents (e.g., D-cysteine, thiosalicylic acid) | Forms a Michael adduct, altering polarity and potentially improving ionization and fragmentation. | nih.gov |
| Whole Molecule | Isotope-Labeled Internal Standard | An isotopically labeled version of the analyte is spiked into the sample to correct for matrix effects and improve quantification accuracy. | mdpi.com |
| Whole Molecule | General Derivatization Tags (e.g., sulfonyl chlorides) | Adds a tag with high ionization efficiency to enhance the overall signal in MS. | nih.gov |
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)HPLC is a primary technique for the analysis of non-volatile, polar compounds like imidazole (B134444) derivatives.nih.govnih.govA reversed-phase HPLC method would likely be the first approach for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide.
Stationary Phase: A C8 or C18 silica-based column would be a typical starting point. nih.govrdd.edu.iq
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve separation. nih.gov The pH of the buffer would be crucial for controlling the ionization state of the imidazole ring and ensuring good peak shape.
Detection: A UV detector would be suitable, as the imidazole and acrylamide (B121943) moieties are expected to have UV absorbance. nih.gov The detection wavelength would be determined by scanning the UV spectrum of the purified compound; for similar imidazole compounds, wavelengths around 210-230 nm are common. sigmaaldrich.com
Gas Chromatography (GC)Direct analysis of this compound by GC may be challenging due to its likely low volatility and thermal lability. Acrylamide and its derivatives often require derivatization to increase their volatility and thermal stability for GC analysis.nih.govresearchgate.netA potential, though undeveloped, approach could involve:
Derivatization: A process such as bromination, which is used for acrylamide, could theoretically be applied. researchgate.netnih.gov This converts the acrylamide double bond to a more stable, volatile derivative. Another possibility is silylation of the N-H group on the imidazole ring.
Column: A mid-polarity column, such as one with a 35% phenyl-polysiloxane phase (e.g., DB-35ms), might be suitable for the derivatized compound. researchgate.net
Detection: A Flame Ionization Detector (FID) could be used for general quantification, while a Mass Spectrometer (MS) would provide definitive identification.
Thin-Layer Chromatography (TLC)TLC is a rapid, cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For imidazole derivatives, silica (B1680970) gel plates (silica gel 60 F254) are commonly used.ajchem-a.comsigmaaldrich.com
Mobile Phase: A solvent system would need to be developed. For related imidazole derivatives, mixtures of a non-polar solvent (like n-heptane or toluene), a moderately polar solvent (like ethyl acetate), an alcohol (methanol), and a small amount of a base (like diethylamine (B46881) to prevent peak tailing) are effective. ajchem-a.comsigmaaldrich.com
Visualization: The compound could be visualized under a UV lamp at 254 nm. ajchem-a.com
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible spectroscopy can be used for quantification if the compound is sufficiently pure and has a distinct chromophore. This compound possesses both an imidazole ring and a conjugated acrylamide system, which should result in UV absorbance. A method could be developed by:
Dissolving a known amount of the pure compound in a suitable solvent (e.g., methanol or ethanol).
Scanning the absorbance from approximately 200 to 400 nm to find the wavelength of maximum absorbance (λmax).
Creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample could then be determined by measuring its absorbance and using the calibration curve, following the Beer-Lambert law. For acrylamide itself, quantification via UV spectroscopy has been reported. uni.lu
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions and is invaluable for structural confirmation and sensitive quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace AnalysisLC-MS/MS is the gold standard for quantifying trace levels of compounds in complex matrices due to its high sensitivity and selectivity. A hypothetical LC-MS/MS method for this compound would involve:
Ionization: Electrospray ionization (ESI) in positive ion mode would likely be effective, protonating the basic nitrogen atom on the imidazole ring to generate the precursor ion [M+H]+.
Mass Analysis: In a triple quadrupole mass spectrometer, the [M+H]+ ion would be selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and specific product ions would be monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.
Method Development: Key steps would include direct infusion of a pure standard into the mass spectrometer to optimize the precursor and product ion transitions and the collision energy. While no experimental data exists for the target compound, predicted m/z values for a similar structure, ethyl 3-(1H-imidazol-5-yl)prop-2-enoate, suggest a protonated molecule [M+H]+ at m/z 167.08. A similar mass would be expected for this compound.
The table below summarizes hypothetical parameters for the analytical methods discussed.
| Technique | Potential Stationary Phase / Column | Potential Mobile Phase / Eluent | Potential Detection Method |
| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile / Water with 0.1% Formic Acid (gradient) | UV at λmax (~220 nm) |
| GC | DB-35ms or similar | Helium | Mass Spectrometry (after derivatization) |
| TLC | Silica Gel 60 F254 | Ethyl acetate / Heptane / Methanol / Diethylamine | UV light (254 nm) |
| UV-Vis | N/A (Quartz cuvette) | Methanol or Ethanol | UV Absorbance at λmax |
| LC-MS/MS | Reversed-Phase C18, <3 µm | Acetonitrile / Water with 0.1% Formic Acid (gradient) | ESI+ with Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Metabolite Profiling
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a powerful technique for the sensitive and selective quantification of small molecules in complex matrices. For a compound like this compound, which possesses both a polar imidazole ring and a reactive acrylamide group, GC-MS/MS would be invaluable for metabolite profiling, offering high resolution and specificity. gdut.edu.cn The direct analysis of the underivatized compound by GC can be challenging due to its polarity and potential for thermal degradation in the injector port. labrulez.com However, with appropriate derivatization, this technique becomes highly effective.
The process involves separation of the analyte from other matrix components via a gas chromatograph, followed by ionization and mass analysis. In a tandem MS setup, a specific precursor ion corresponding to the derivatized analyte is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID), and then specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach drastically reduces chemical noise and improves detection limits.
For the analysis of acrylamide and its derivatives, GC-MS is a well-established method. nih.gov Positive chemical ionization (PCI) with ammonia (B1221849) as a reagent gas can be a suitable alternative to electron impact (EI) ionization, as it often produces more intense molecular ions and reduces fragmentation, which is beneficial for quantitative analysis in complex food matrices. chem-agilent.comamazonaws.com
Table 1: Hypothetical GC-MS/MS Parameters for Derivatized this compound
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-35ms) or Wax-based (e.g., DB-WAXter) | To achieve optimal separation of the derivatized analyte from matrix interferences. chem-agilent.com |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace-level detection. amazonaws.com |
| Ionization Mode | Positive Chemical Ionization (PCI) or Electron Impact (EI) | PCI can offer enhanced sensitivity and selectivity. chem-agilent.com EI provides characteristic fragmentation patterns for structural confirmation. |
| Precursor Ion (Q1) | [M+H]⁺ or M⁺ of the derivatized analyte | Selected for its specificity and intensity. |
| Product Ions (Q3) | Fragments from the imidazole ring and ethyl-acrylamide side chain | Monitoring multiple product ions increases confidence in identification and quantification. |
Chemical Derivatization Techniques for Enhanced Analytical Detectability
Chemical derivatization is a critical step to prepare this compound for GC-MS analysis. The primary goals are to increase the compound's volatility, improve its thermal stability, and enhance its chromatographic properties. researchgate.net Given the molecule's structure, derivatization can target the acrylamide moiety, the imidazole ring, or both.
Bromination : A widely used technique for acrylamides involves bromination of the double bond to form a more stable and less polar derivative, such as 2,3-dibromopropionamide. nih.govamazonaws.com This method significantly enhances performance in GC analysis. nih.gov
Acylation/Silylation : The secondary amine on the imidazole ring is a prime target for derivatization. Reagents like isobutyl chloroformate (IBCF) can be used to acylate the imidazole group, a technique successfully applied to other imidazole-like compounds to improve volatility for GC-MS analysis. gdut.edu.cn Silylation reagents (e.g., BSTFA) are also commonly used to derivatize active hydrogens, making the molecule more amenable to GC separation. researchgate.net
Xanthydrol Derivatization : A novel approach for acrylamide involves derivatization with xanthydrol to form N-xanthyl acrylamide, which can then be determined by GC-MS. nih.gov This method has been validated for a variety of complex food matrices. nih.gov
The choice of derivatization reagent depends on the matrix and the specific analytical goals. For instance, a one-step reaction with a reagent that modifies both the imidazole and acrylamide groups could simplify sample preparation.
Table 2: Potential Derivatization Strategies for this compound
| Reagent | Target Functional Group(s) | Resulting Derivative | Analytical Advantage |
| Bromine Water | Acrylamide C=C double bond | Bromo-derivative (e.g., N-Ethyl-3-(1H-imidazol-5-yl)-2,3-dibromopropanamide) | Increased mass, enhanced GC properties, characteristic isotopic pattern from bromine. nih.gov |
| Isobutyl Chloroformate (IBCF) | Imidazole N-H | N-alkoxycarbonyl derivative | Increased volatility and improved chromatographic peak shape. gdut.edu.cn |
| Xanthydrol | Acrylamide amide group | N-xanthyl derivative | Forms a stable derivative suitable for GC-MS analysis in complex matrices. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Imidazole N-H, potentially amide N-H | Trimethylsilyl (B98337) (TMS) derivative | Common, effective method to increase volatility and thermal stability. researchgate.net |
Optimized Sample Preparation and Extraction Methodologies for Diverse Matrices
The development of a robust analytical method heavily relies on an efficient sample preparation and extraction protocol to isolate this compound from diverse and often complex matrices such as biological fluids (plasma, urine) or environmental samples (water, soil). mdpi.com The primary objective is to remove interfering substances while maximizing the recovery of the analyte.
Solid-Phase Extraction (SPE) : SPE is a versatile and widely used technique for cleaning up complex samples. For a compound with both polar (imidazole) and moderately non-polar (ethyl-acrylamide) characteristics, mixed-mode cation exchange cartridges or polymeric reversed-phase sorbents like Oasis HLB would be highly effective. nih.govmdpi.com These sorbents can retain the analyte while allowing matrix components to be washed away. The analyte is then eluted with a suitable organic solvent.
Liquid-Liquid Extraction (LLE) : LLE is a classic technique where the sample is partitioned between two immiscible liquids. For instance, after initial aqueous extraction, the analyte could be extracted into an organic solvent like ethyl acetate, especially after pH adjustment to neutralize the imidazole ring and increase its hydrophobicity. amazonaws.com
Supported Liquid Extraction (SLE) : SLE offers an alternative to traditional LLE, where the aqueous sample is loaded onto an inert diatomaceous earth support. google.comgoogle.com A water-immiscible organic solvent is then passed through the support to elute the analyte, providing a clean extract free of emulsions. google.comgoogle.com
Dispersive Solid-Phase Extraction (dSPE) : Often used as a cleanup step in "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) style methods, dSPE involves adding a sorbent (e.g., primary secondary amine, C18) directly to the sample extract to remove interferences like fatty acids or pigments. nih.gov
Table 3: Hypothetical Extraction Protocols for this compound
| Matrix | Extraction Method | Key Steps |
| Plasma/Serum | SPE (Mixed-Mode Cation Exchange) | 1. Sample pre-treatment (e.g., dilution, acidification). 2. Load onto conditioned SPE cartridge. 3. Wash with aqueous and organic solvents to remove interferences. 4. Elute with a basic organic solvent (e.g., methanol with ammonia). |
| Aqueous Samples (e.g., River Water) | SPE (Polymeric Reversed-Phase, e.g., Oasis HLB) | 1. Filter sample. 2. Load onto conditioned SPE cartridge. 3. Wash with water. 4. Elute with methanol or acetonitrile. mdpi.com |
| Food Homogenate | QuEChERS-style Extraction with dSPE Cleanup | 1. Homogenize sample with water and acetonitrile. 2. Add salts (e.g., MgSO4, NaCl) to induce phase separation. nih.gov 3. Take an aliquot of the acetonitrile layer. 4. Add dSPE sorbents for cleanup. 5. Centrifuge and analyze the supernatant. |
| Tissue Homogenate | LLE | 1. Homogenize tissue in an aqueous buffer. 2. Adjust pH to >8 to deprotonate the imidazole ring. 3. Extract multiple times with a water-immiscible solvent (e.g., ethyl acetate). 4. Combine organic layers, dry, and concentrate. |
Rigorous Method Validation and Quality Control in Research Assays
For any analytical method to be considered reliable and suitable for research, it must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Validation ensures that the method is fit for its intended purpose. chromatographyonline.com
Key validation parameters include:
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the analyte's retention time.
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov It is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.995. mdpi.comresearchgate.net
Accuracy : The closeness of the test results obtained by the method to the true value. nih.gov It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Recovery should typically fall within 80-120%.
Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assessed over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Assessed within the same laboratory but on different days, with different analysts, or different equipment. Precision is expressed as the relative standard deviation (RSD), which should generally be <15%. mdpi.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). nih.gov It provides an indication of its reliability during normal usage.
Quality control (QC) samples are routinely analyzed alongside unknown samples in each analytical batch to ensure the continued validity of the data. jocpr.comsolubilityofthings.com These QC samples are typically prepared at low, medium, and high concentrations within the calibration range.
Table 4: Typical Acceptance Criteria for Method Validation in a Research Context
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 mdpi.com |
| Accuracy (% Recovery) | 80% – 120% |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) mdpi.com |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| LOQ | Analyte response is at least 10 times the response of the blank. |
| Robustness | RSD of results should remain within acceptable limits (e.g., <15%) after minor changes to method parameters. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
